molecular formula C21H18N4O2S B2762770 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034432-13-6

8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2762770
CAS No.: 2034432-13-6
M. Wt: 390.46
InChI Key: VMTRLWIXCGBBAM-UHFFFAOYSA-N
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Description

8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, and a quinolin-8-yloxy-piperidin-1-yl moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and the subsequent attachment of the quinolin-8-yloxy-piperidin-1-yl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 8-iodoquinolin-4(1H)-one is coupled with a benzo[c][1,2,5]thiadiazole bispinacol boronic ester in the presence of a palladium catalyst . This reaction is rapid, often completed within 5 minutes, and yields a stable product that can be isolated by filtration .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating charge transfer processes. The quinolin-8-yloxy-piperidin-1-yl group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to its combination of the benzo[c][1,2,5]thiadiazole and quinolin-8-yloxy-piperidin-1-yl moieties, which confer distinct electronic and steric properties. This unique structure enhances its potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-21(15-6-7-17-18(13-15)24-28-23-17)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-22-20(14)19/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRLWIXCGBBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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